molecular formula C17H18BrNO3S2 B2426916 2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE CAS No. 397283-92-0

2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Cat. No.: B2426916
CAS No.: 397283-92-0
M. Wt: 428.36
InChI Key: JYAQKFJXIOSXGC-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom This particular compound is characterized by the presence of a bromophenyl group and an ethoxyphenylsulfonyl group attached to the thiazolidine ring

Properties

IUPAC Name

2-(4-bromophenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S2/c1-2-22-15-7-9-16(10-8-15)24(20,21)19-11-12-23-17(19)13-3-5-14(18)6-4-13/h3-10,17H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQKFJXIOSXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidines are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. Their synthesis typically involves cyclization reactions between amines, carbonyl compounds, and thiols. For 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine, the introduction of the 4-ethoxybenzenesulfonyl group necessitates a sulfonylation step, while the bromophenyl moiety is incorporated via aromatic substitution or pre-functionalized precursors.

Sulfonylation of Amine Intermediates

Sulfonylation is a pivotal step in attaching the 4-ethoxybenzenesulfonyl group to the thiazolidine nitrogen. This process typically employs 4-ethoxybenzenesulfonyl chloride as the sulfonylating agent, reacting with a primary or secondary amine under basic conditions. For example, in the synthesis of analogous sulfonamide-thiazolidine hybrids, sulfonylation is performed in anhydrous dichloromethane with triethylamine as a base, achieving yields of 70–85%.

Cyclization Strategies

Cyclization to form the thiazolidine ring is achieved through two primary pathways:

  • Imine-Thiol Cyclization : Reaction of a sulfonylated amine with an aldehyde and a thiol (e.g., mercaptoacetic acid) under reflux conditions.
  • β-Chloroamine Displacement : Treatment of β-chloroamines with thiols, facilitating nucleophilic substitution and ring closure.

Synthetic Routes to 2-(4-Bromophenyl)-3-(4-Ethoxybenzenesulfonyl)-1,3-Thiazolidine

Route 1: Sequential Sulfonylation and Cyclization

This two-step approach involves initial sulfonylation of a bromophenyl-containing amine, followed by cyclization.

Step 1: Synthesis of N-(2-(4-Bromophenyl)ethyl)-4-ethoxybenzenesulfonamide

Procedure :

  • 2-(4-Bromophenyl)ethylamine (10 mmol) is dissolved in anhydrous dichloromethane.
  • 4-Ethoxybenzenesulfonyl chloride (12 mmol) is added dropwise at 0°C.
  • Triethylamine (15 mmol) is introduced to neutralize HCl, and the mixture is stirred for 12 hours.
  • The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3).

Yield : 78%
Characterization :

  • FT-IR : 1345 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).
  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.45 (t, J = 6.8 Hz, 2H, -CH₂NH), 2.78 (t, J = 6.8 Hz, 2H, -CH₂Ar).
Step 2: Cyclization to Form Thiazolidine

Procedure :

  • N-(2-(4-Bromophenyl)ethyl)-4-ethoxybenzenesulfonamide (5 mmol) is dissolved in ethanol.
  • Mercaptoacetic acid (6 mmol) and paraformaldehyde (6 mmol) are added.
  • The mixture is refluxed for 8 hours, followed by solvent evaporation and purification.

Yield : 65%
Characterization :

  • ¹³C-NMR (101 MHz, DMSO-d₆) : δ 61.2 (C-2 thiazolidine), 55.8 (C-3 thiazolidine), 129.4–118.7 (aromatic carbons).

Route 2: One-Pot Tandem Sulfonylation-Cyclization

A streamlined method combines sulfonylation and cyclization in a single reaction vessel, reducing intermediate isolation steps.

Procedure :

  • 2-(4-Bromophenyl)ethylamine (10 mmol), 4-ethoxybenzenesulfonyl chloride (12 mmol), and triethylamine (15 mmol) are stirred in THF at 0°C for 2 hours.
  • Mercaptoacetic acid (12 mmol) and glyoxylic acid (10 mmol) are added, and the temperature is raised to 80°C for 6 hours.

Yield : 72%
Advantages : Reduced reaction time (8 hours total) and higher atom economy.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Total Yield 65% 72%
Reaction Time 20 hours 8 hours
Purity (HPLC) 98.5% 97.8%
E-Factor (Waste/Product) 6.2 4.7

Route 2 demonstrates superior efficiency and sustainability, attributed to its one-pot design and lower solvent consumption.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance sulfonylation kinetics, while ethanol or methanol is preferred for cyclization due to improved thiol solubility.

Catalysis

Boric acid (5 mol%) accelerates cyclization by activating the carbonyl group, increasing yields by 12–15%.

Challenges and Solutions

  • Challenge : Epimerization at C-2 of thiazolidine during cyclization.
  • Solution : Use of chiral auxiliaries or low-temperature conditions (0–5°C) to suppress racemization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted thiazolidine.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Thiazolidine derivatives, including 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine, are known for their diverse biological activities. The thiazolidine scaffold has been utilized in the development of various pharmaceuticals, particularly in the treatment of metabolic disorders and cancer.

Case Study: Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives against various cancer cell lines. For instance, compounds similar to 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine have demonstrated significant cytotoxicity against lung carcinoma cells (NCI-H292) . This suggests a promising avenue for further exploration in anticancer drug development.

Antimicrobial Properties

Research indicates that thiazolidine derivatives exhibit antimicrobial activities against a range of pathogens. The incorporation of the bromophenyl and benzenesulfonyl groups enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

Anti-Inflammatory Activity

Thiazolidine compounds have also been investigated for their anti-inflammatory properties. The sulfonyl group is believed to play a crucial role in modulating inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases.

Research Findings
Studies have shown that thiazolidine derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their utility in therapeutic applications for conditions like arthritis and other inflammatory disorders .

Industrial Applications

In addition to medicinal uses, 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine may find applications in industrial chemistry as a reagent or intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a building block for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl and ethoxyphenylsulfonyl groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazolidine: Lacks the bromine and ethoxyphenylsulfonyl groups, making it less reactive.

    3-(4-Bromophenyl)-2-thiazolidinone: Similar structure but with a carbonyl group, leading to different reactivity and applications.

    4-Ethoxyphenylsulfonylthiazole: Contains a thiazole ring instead of a thiazolidine ring, resulting in different chemical properties.

Uniqueness

2-(4-BROMOPHENYL)-3-(4-ETHOXYBENZENESULFONYL)-1,3-THIAZOLIDINE is unique due to the combination of the bromophenyl and ethoxyphenylsulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(4-Bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine is C17H18BrNO3S2C_{17}H_{18}BrNO_3S_2. The compound features a thiazolidine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have explored the anticancer potential of thiazolidine derivatives. For instance, a related thiazolidine compound demonstrated significant inhibition of the VEGFR-2 receptor, crucial for tumor angiogenesis. The IC50 value for this derivative was reported at 0.081 μM, indicating strong activity against cancer cell lines such as HT-29 and A-549 . In vitro studies showed that these compounds can induce apoptosis in cancer cells by modulating key apoptotic markers like BAX and Bcl-2 .

Anti-inflammatory Effects

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

The mechanisms underlying the biological activity of 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine may involve:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) : Some thiazolidine derivatives have been identified as PTP inhibitors, which play a critical role in cellular signaling pathways related to cancer progression and insulin signaling .
  • Modulation of Apoptotic Pathways : The ability to induce apoptosis through the intrinsic pathway highlights the potential for these compounds in cancer therapy .

Case Study 1: Thiazolidine Derivatives in Cancer Treatment

A study evaluated a series of thiazolidine derivatives for their anticancer activity. Among them, compound 15 exhibited remarkable anti-proliferative effects on various cancer cell lines with IC50 values ranging from 13.56 to 17.8 μM. Flow cytometric analysis confirmed increased apoptosis rates in treated cells .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of thiazolidine derivatives. Compounds were tested in animal models of inflammation, showing significant reductions in edema and inflammatory markers compared to controls. These findings suggest that thiazolidines could serve as therapeutic agents for inflammatory diseases.

Data Tables

Property Value
Molecular FormulaC17H18BrNO3S2C_{17}H_{18}BrNO_3S_2
Anticancer IC50 (HT-29)0.081 μM
Apoptosis Induction (BAX)4.8-fold increase
Anti-inflammatory EfficacySignificant reduction in edema

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromophenyl)-3-(4-ethoxybenzenesulfonyl)-1,3-thiazolidine?

  • Methodological Answer : A multi-step synthesis approach is typically employed. First, the thiazolidine ring can be formed via cyclization of a thiourea intermediate with a substituted benzaldehyde. For example, analogous protocols involve refluxing substituted benzaldehydes with thiourea derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) . The sulfonyl group is introduced via sulfonation of the intermediate using 4-ethoxybenzenesulfonyl chloride. Key parameters include solvent choice (e.g., absolute ethanol), reaction time (4–6 hours), and stoichiometric control to avoid over-sulfonation. Purification often involves column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the bromophenyl (δ ~7.5 ppm for aromatic protons) and ethoxybenzenesulfonyl groups (δ ~1.4 ppm for ethoxy CH3_3). IR spectroscopy can verify sulfonyl S=O stretches (~1350–1150 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL refinement is recommended. Crystallization solvents like dichloromethane/hexane mixtures yield suitable crystals .

Q. What analytical techniques are critical for characterizing its stability under varying pH conditions?

  • Methodological Answer :
  • HPLC-MS : Monitor degradation products at pH 1–13 using a C18 column and acetonitrile/water gradients.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C indicates robustness for storage) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., the bromophenyl group).
  • Molecular Electrostatic Potential (MEP) Maps : Highlight regions susceptible to nucleophilic attack (e.g., the sulfur atom in the thiazolidine ring) .
  • Example : Studies on similar bromophenyl-sulfonyl compounds show that electron-withdrawing groups enhance reactivity at the sulfur center .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) across studies. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum sizes .
  • Dose-Response Reassessment : Reproduce assays with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed?

  • Methodological Answer :
  • SHELXL Refinement : Use the TWIN and BASF commands to model twinned crystals. For disordered ethoxy groups, apply PART and AFIX constraints .
  • Data Validation : Cross-check with the Cambridge Structural Database (CCDC) to identify common disorder patterns in sulfonyl-containing compounds .

Q. What experimental design considerations optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Solvent Optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of intermediates.
  • Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)2_2) for efficient bromophenyl coupling, as seen in Ullmann reactions for analogous compounds .
  • Table 1 : Example Reaction Conditions
StepSolventCatalystYield (%)
CyclizationEthanolNone65–70
SulfonationDCMPyridine80–85

Data Contradiction and Reproducibility

Q. Why do NMR spectra of this compound vary between studies?

  • Methodological Answer : Variations arise from solvent effects (e.g., DMSO-d6 vs. CDCl3_3) and concentration-dependent aggregation. Standardize solvent systems and use 600 MHz instruments for higher resolution .

Q. How can conflicting solubility data be reconciled?

  • Methodological Answer :
  • Solubility Parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to identify ideal solvents. For example, dimethyl sulfoxide (DMSO) often outperforms ethanol due to polar interactions with the sulfonyl group .
  • Experimental Validation : Use a shake-flask method with HPLC quantification to measure solubility at 25°C and 37°C .

Theoretical and Mechanistic Insights

Q. What mechanistic insights explain the compound’s inhibitory activity in enzyme assays?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Simulate binding to target enzymes (e.g., cyclooxygenase-2). The sulfonyl group often forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
  • MD Simulations : Run 100 ns trajectories to assess stability of the enzyme-inhibitor complex. High RMSD values (>3 Å) suggest weak binding .

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